4-cyclopropanecarbonyl-7-(furan-2-yl)-1,4-thiazepane
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Description
4-cyclopropanecarbonyl-7-(furan-2-yl)-1,4-thiazepane is a useful research compound. Its molecular formula is C13H17NO2S and its molecular weight is 251.34. The purity is usually 95%.
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Mechanism of Action
Target of Action
Cyclopropyl(7-(furan-2-yl)-1,4-thiazepan-4-yl)methanone is a complex organic compound. While specific information about this compound is limited, it’s known that furan derivatives have been synthesized and screened for their in vitro protein tyrosine kinase inhibitory activity . Protein kinases play an important role as cell function regulators in signal transduction pathways that regulate a number of cellular functions, such as proliferation, growth, differentiation, death, and various regulatory mechanisms .
Mode of Action
Furan derivatives have been found to exhibit protein tyrosine kinase inhibitory activity . This suggests that the compound may interact with protein tyrosine kinases, potentially inhibiting their activity and resulting in changes to cellular functions.
Biochemical Pathways
Protein tyrosine kinases, which furan derivatives are known to inhibit, are involved in numerous cellular processes, including cell growth, differentiation, metabolism, and apoptosis . Therefore, it’s plausible that this compound could affect these pathways.
Result of Action
Given that furan derivatives have been found to inhibit protein tyrosine kinases , it’s plausible that this compound could have effects on cellular processes regulated by these kinases, such as cell growth, differentiation, and apoptosis.
Properties
IUPAC Name |
cyclopropyl-[7-(furan-2-yl)-1,4-thiazepan-4-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO2S/c15-13(10-3-4-10)14-6-5-12(17-9-7-14)11-2-1-8-16-11/h1-2,8,10,12H,3-7,9H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RAZRNPVAFGNPNS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(=O)N2CCC(SCC2)C3=CC=CO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.